[4-[2-carbamoyl-5-[6,6-dimethyl-4-oxo-3-(trifluoromethyl)-5,7-dihydroindazol-1-yl]anilino]cyclohexyl] 2-aminoacetate [4-[2-carbamoyl-5-[6,6-dimethyl-4-oxo-3-(trifluoromethyl)-5,7-dihydroindazol-1-yl]anilino]cyclohexyl] 2-aminoacetate SNX-5422 is a synthetic, novel, small molecule Hsp90 Inhibitor. As an oral formulation that demonstrates strong efficacy and tolerability, SNX-5422 is positioned as a breakthrough therapy with broad applicability across a wide range of cancers.
Brand Name: Vulcanchem
CAS No.: 908115-27-5
VCID: VC0547889
InChI: InChI=1S/C25H30F3N5O4/c1-24(2)10-18-21(19(34)11-24)22(25(26,27)28)32-33(18)14-5-8-16(23(30)36)17(9-14)31-13-3-6-15(7-4-13)37-20(35)12-29/h5,8-9,13,15,31H,3-4,6-7,10-12,29H2,1-2H3,(H2,30,36)
SMILES: CC1(CC2=C(C(=O)C1)C(=NN2C3=CC(=C(C=C3)C(=O)N)NC4CCC(CC4)OC(=O)CN)C(F)(F)F)C
Molecular Formula: C25H30F3N5O4
Molecular Weight: 521.5 g/mol

[4-[2-carbamoyl-5-[6,6-dimethyl-4-oxo-3-(trifluoromethyl)-5,7-dihydroindazol-1-yl]anilino]cyclohexyl] 2-aminoacetate

CAS No.: 908115-27-5

Cat. No.: VC0547889

Molecular Formula: C25H30F3N5O4

Molecular Weight: 521.5 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

[4-[2-carbamoyl-5-[6,6-dimethyl-4-oxo-3-(trifluoromethyl)-5,7-dihydroindazol-1-yl]anilino]cyclohexyl] 2-aminoacetate - 908115-27-5

Specification

CAS No. 908115-27-5
Molecular Formula C25H30F3N5O4
Molecular Weight 521.5 g/mol
IUPAC Name [4-[2-carbamoyl-5-[6,6-dimethyl-4-oxo-3-(trifluoromethyl)-5,7-dihydroindazol-1-yl]anilino]cyclohexyl] 2-aminoacetate
Standard InChI InChI=1S/C25H30F3N5O4/c1-24(2)10-18-21(19(34)11-24)22(25(26,27)28)32-33(18)14-5-8-16(23(30)36)17(9-14)31-13-3-6-15(7-4-13)37-20(35)12-29/h5,8-9,13,15,31H,3-4,6-7,10-12,29H2,1-2H3,(H2,30,36)
Standard InChI Key AVDSOVJPJZVBTC-UHFFFAOYSA-N
SMILES CC1(CC2=C(C(=O)C1)C(=NN2C3=CC(=C(C=C3)C(=O)N)NC4CCC(CC4)OC(=O)CN)C(F)(F)F)C
Canonical SMILES CC1(CC2=C(C(=O)C1)C(=NN2C3=CC(=C(C=C3)C(=O)N)NC4CCC(CC4)OC(=O)CN)C(F)(F)F)C
Appearance Solid powder

Introduction

Chemical and Physical Properties

[4-[2-carbamoyl-5-[6,6-dimethyl-4-oxo-3-(trifluoromethyl)-5,7-dihydroindazol-1-yl]anilino]cyclohexyl] 2-aminoacetate (SNX-5422) is characterized by the molecular formula C25H30F3N5O4 and has a molecular weight of 521.5 g/mol . The compound is registered under the Chemical Abstracts Service (CAS) registry number 908115-27-5, with a deprecated CAS number of 1108208-66-7 . SNX-5422 is a water-soluble prodrug that is orally bioavailable, designed to improve the delivery of its active metabolite SNX-2112 (also known as PF-04928473) .

The compound features several functional groups including a trifluoromethyl moiety, an indazole core, and a cyclohexyl structure, which contribute to its specific binding characteristics and pharmacological properties. It exists as a crystalline solid and can be formulated for oral administration, typically in pill form .

Synonyms and Alternative Designations

SNX-5422 is known by several alternative names in scientific literature and clinical trials:

DesignationAlternative Name
Primary Name[4-[2-carbamoyl-5-[6,6-dimethyl-4-oxo-3-(trifluoromethyl)-5,7-dihydroindazol-1-yl]anilino]cyclohexyl] 2-aminoacetate
Common NamesSNX-5422, PF-04929113, PF-4929113
Registry NumbersCAS: 908115-27-5, UNII: BF52J69Q8T
Chemical Names(1r,4r)-4-((2-carbamoyl-5-(6,6-dimethyl-4-oxo-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)phenyl)amino)cyclohexyl glycinate

Pharmacology and Mechanism of Action

SNX-5422 functions as a prodrug, requiring metabolic activation to its active form SNX-2112 (PF-04928473) . Once converted, it acts as a potent and selective inhibitor of heat shock protein 90 (Hsp90), a molecular chaperone crucial for the maturation, structural maintenance, and regulation of various client proteins involved in cell cycle control and signal transduction .

Target Specificity

The active metabolite SNX-2112 competitively binds to the N-terminal adenosine triphosphate (ATP) pocket of Hsp90 family members, including Hsp90α, Hsp90β, Grp94, and Trap-1 . This binding inhibits the ATPase activity essential for Hsp90's chaperone function, disrupting the conformational cycle necessary for client protein activation .

Downstream Effects

Inhibition of Hsp90 by SNX-5422 leads to degradation of important client proteins including HER2, AKT, and ERK, which are critical for cancer cell survival and proliferation . This mechanism effectively targets multiple oncogenic pathways simultaneously, potentially overcoming resistance mechanisms that may develop with single-pathway inhibitors.

Pharmacodynamic Markers

A key pharmacodynamic marker for assessing SNX-5422's activity is the induction of heat shock protein 70 (Hsp70), which increases in response to Hsp90 inhibition . Clinical studies have demonstrated a linear correlation between pharmacokinetic parameters and Hsp70 induction, confirming target engagement in patients .

Pharmacokinetics and Metabolism

SNX-5422 demonstrates favorable pharmacokinetic properties that support its development as an oral anticancer agent. The compound undergoes rapid absorption following oral administration, with active drug levels detectable from 20 minutes through 48 hours post-administration .

Absorption and Distribution

Following oral administration, SNX-5422 is rapidly absorbed and converted to its active metabolite SNX-2112 . Maximum plasma concentrations are typically reached between 1 to 3 hours post-administration . The compound exhibits extensive tissue binding and distribution throughout the body .

Metabolism and Elimination

SNX-5422 undergoes both hepatic and extrahepatic clearance . The pharmacokinetic profile shows almost linear pharmacokinetics of the active drug SNX-2112, although there is considerable inter-patient variability in exposure, with geometric coefficient of variation ranging from 8% to 124% on area under the curve (AUC) measurements .

Dose-Exposure Relationship

Studies have demonstrated that exposure to SNX-2112 is generally linear, though greater than dose-proportional in some cases . This characteristic has important implications for dosing strategies in clinical applications.

Clinical Development

SNX-5422 has undergone several Phase 1 clinical trials, both as monotherapy and in combination with other anticancer agents, particularly in patients with advanced solid tumors and lymphomas.

Monotherapy Trials

The first Phase 1 dose-escalation studies of SNX-5422 established various dosing schedules:

  • Every-other-day (QOD) dosing, 3 weeks on/1 week off

  • Once-daily (QD) dosing, 3 weeks on/1 week off

  • QD continuous dosing

These studies enrolled a total of 56 patients and tested doses ranging from 4 to 133 mg/m² QOD and 50 to 89 mg/m² QD . The maximum tolerated doses (MTDs) were established at 100 mg/m² QOD and 67 mg/m² QD, with diarrhea being the dose-limiting toxicity on both 3 weeks on/1 week off schedules .

In another monotherapy study, 33 patients with advanced malignancies were treated with SNX-5422 administered twice weekly, with dose escalation up to 177 mg/m² . This study identified one dose-limiting toxicity (non-septic arthritis) .

Combination Therapy Trials

A Phase 1B study examined SNX-5422 in combination with carboplatin and paclitaxel followed by SNX-5422 maintenance therapy in patients with non-small cell lung cancer (NSCLC) . The study established the maximum tolerated dose of SNX-5422 as 100 mg/m² for the combination, with one grade 3 dose-limiting toxicity of diarrhea .

A similar phase 1 multicenter study evaluated SNX-5422 plus carboplatin and paclitaxel in 23 patients with advanced lung cancers (20 with NSCLC and 3 with small cell lung cancer) . In this study, SNX-5422 (50/75/100 mg/m²) was dosed every other day for 21 days (28-day cycle) for up to 4 cycles, while carboplatin (AUC 5) and paclitaxel (175 mg/m²) were administered once every 3 weeks for up to 6 courses .

Trial TypeDosing ScheduleNumber of PatientsCancer TypesMaximum Tolerated Dose
MonotherapyQOD, 3 weeks on/1 week off36Advanced solid tumors100 mg/m²
MonotherapyQD, 3 weeks on/1 week off17Advanced solid tumors67 mg/m²
MonotherapyQD continuous3Advanced solid tumorsNot determined
MonotherapyTwice weekly33Advanced malignanciesUp to 177 mg/m²
Combination with carboplatin/paclitaxelQOD, 21 days of 28-day cycle23Lung cancers (NSCLC, SCLC)100 mg/m²

Efficacy Data

Clinical trials have provided preliminary evidence of SNX-5422's anticancer activity, both as monotherapy and in combination regimens.

Monotherapy Efficacy

In a Phase 1 study of SNX-5422 as monotherapy in 32 evaluable patients on QOD dosing :

  • One durable complete response was observed in a patient with prostate cancer

  • One confirmed partial response was observed in a patient with HER2-positive breast cancer

  • One unconfirmed partial response was observed in a patient with adrenal gland cancer

  • Three patients maintained stable disease for 6 months or longer

In another Phase 1 study of 33 patients, no objective responses were observed, but 15 patients (47%) achieved stable disease while 17 patients (53%) experienced progressive disease .

Combination Therapy Efficacy

In response-evaluable patients with NSCLC receiving SNX-5422 in combination with carboplatin and paclitaxel :

  • 33% (6/18) achieved partial responses

  • 56% (10/18) maintained stable disease

  • 11% (2/18) experienced progressive disease

Another Phase 1B study of this combination reported partial responses in 37% (7/19) of patients, stable disease in 58% (11/19), and progressive disease in 5% (1/19) .

Maintenance Therapy

Patients who received SNX-5422 maintenance therapy following combination treatment showed interesting results. In one study, 12 of 19 patients (63%) continued to maintenance SNX-5422 monotherapy, and 7 of those 12 (58%) received therapy for 8 or more cycles .

Notably, patients who remained on single-agent SNX-5422 maintenance therapy for 2 months or longer (n=9) had cancers enriched for oncogenic drivers (3 with KRAS mutations, 1 with EGFR exon 20 mutation, 1 with HER2 mutation, and 1 with RET fusion) . This suggests potential enhanced activity in molecularly defined subsets of patients.

Current Status and Future Perspectives

Despite showing promising anticancer activity and generally manageable toxicity, the development of SNX-5422 has been discontinued due to concerns about ocular toxicity observed in animal models and in a separate Phase I study . This highlights the challenges in developing novel anticancer agents, where unexpected toxicities may emerge during the development process.

Lessons Learned

The experience with SNX-5422 provides valuable insights for future development of Hsp90 inhibitors:

  • The importance of comprehensive toxicity evaluation, including specialized tests for organ-specific effects

  • The potential for Hsp90 inhibition as a therapeutic strategy in oncogene-driven cancers

  • The value of maintenance therapy following combination treatment

Alternative Approaches

The discontinuation of SNX-5422 has led to exploration of alternative approaches to Hsp90 inhibition with improved safety profiles. These include:

  • Development of Hsp90 inhibitors with different chemical structures that may avoid ocular toxicity

  • Targeting specific Hsp90 isoforms to improve selectivity and reduce off-target effects

  • Exploring intermittent dosing schedules that may maintain efficacy while reducing toxicity

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